7,10-o-Ditroc docetaxel
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Overview
Description
7,10-o-Ditroc Docetaxel is a derivative of docetaxel, a well-known antineoplastic agent used in cancer treatment. This compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups and ester linkages. It is primarily used in research and development settings, particularly for analytical method development and validation .
Mechanism of Action
Target of Action
7,10-o-Ditroc docetaxel is a derivative of docetaxel . Docetaxel is a taxoid antineoplastic agent used in the treatment of various cancers . It primarily targets microtubules in cells . Microtubules are a part of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound, like docetaxel, binds to microtubules with high affinity . This binding is reversible and occurs in a 1:1 stoichiometric ratio . The compound prevents cell division and promotes cell death by inhibiting the dynamic assembly and disassembly of microtubules . Compared to paclitaxel, docetaxel is two times more potent as an inhibitor of microtubule depolymerization .
Biochemical Pathways
By binding to microtubules, this compound affects the normal function of microtubules and disrupts the mitotic process . This disruption prevents the cell from completing cell division, leading to cell death .
Pharmacokinetics
Docetaxel, the parent compound, is known to have a high protein binding rate of over 98% . It is metabolized in the liver and has an elimination half-life of 11 hours . The compound is excreted through the bile duct .
Result of Action
The primary result of the action of this compound is the inhibition of cell division, leading to cell death . This makes it an effective treatment for various types of cancer, including breast, ovarian, and non-small cell lung cancer .
Biochemical Analysis
Biochemical Properties
7,10-o-Ditroc docetaxel plays a crucial role in biochemical reactions, particularly in the inhibition of cell division. It interacts with microtubules, stabilizing them and preventing their depolymerization, which is essential for cell division . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest at the G2/M phase. Additionally, this compound interacts with various enzymes and proteins, including tubulin, a key protein in microtubule formation . The binding of this compound to tubulin inhibits its function, thereby preventing the formation of the mitotic spindle and leading to cell death.
Cellular Effects
The effects of this compound on cells are profound. It induces apoptosis in cancer cells by disrupting the microtubule network, which is essential for cell division and intracellular transport . This disruption leads to cell cycle arrest and eventually cell death. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. It has been shown to downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, thereby promoting apoptosis . Furthermore, it affects cellular metabolism by disrupting the normal function of microtubules, which are involved in various metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the β-tubulin subunit of microtubules . This binding stabilizes the microtubules and prevents their depolymerization, which is essential for cell division. The stabilization of microtubules by this compound leads to the formation of abnormal mitotic spindles, which cannot segregate chromosomes properly during cell division . This results in cell cycle arrest at the G2/M phase and eventually leads to apoptosis. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in cell division, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, it induces cell cycle arrest and apoptosis in cancer cells . Over time, the stability and degradation of this compound can affect its long-term efficacy. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to a decrease in its anti-cancer activity . Long-term exposure to this compound has been associated with the development of resistance in some cancer cell lines, which can reduce its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can cause toxic effects, including bone marrow suppression, gastrointestinal toxicity, and neurotoxicity . Studies have shown that there is a threshold dose above which the toxic effects of this compound become pronounced, leading to adverse effects in animal models . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily in the liver . It is metabolized by the cytochrome P450 enzyme system, particularly CYP3A4, which converts it into inactive metabolites . These metabolites are then excreted primarily through the bile and, to a lesser extent, through the urine . The interaction of this compound with metabolic enzymes can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It is known to bind to plasma proteins, which facilitates its distribution throughout the body . Within cells, this compound is transported by microtubules to various cellular compartments, where it exerts its effects . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with microtubules . Its subcellular localization is influenced by various targeting signals and post-translational modifications that direct it to specific compartments . The compound’s activity is dependent on its localization, as it needs to interact with microtubules to exert its anti-cancer effects . Additionally, this compound can accumulate in the nucleus, where it may affect gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-o-Ditroc Docetaxel involves multiple steps, starting from 10-deacetylbaccatin III. The hydroxyl groups at the C-7 and C-10 positions are protected using allyloxycarbonyl groups. This is followed by esterification with (4S,5R)-2-methoxyphenyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid. The protecting groups are then removed in a single step, and a tert-butyloxycarbonyl group is introduced onto the amino group of (2R,3S)-3-phenylisoserine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as flash chromatography and freeze-drying are commonly employed to purify and stabilize the compound .
Chemical Reactions Analysis
Types of Reactions: 7,10-o-Ditroc Docetaxel undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
7,10-o-Ditroc Docetaxel is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Analytical Method Development: Used as a reference standard for developing and validating analytical methods.
Pharmaceutical Research: Used in the development of new drug formulations and delivery systems.
Cancer Research: Studied for its potential anticancer properties and mechanisms of action .
Comparison with Similar Compounds
Docetaxel: The parent compound, used widely in cancer treatment.
Paclitaxel: Another taxoid antineoplastic agent with similar mechanisms of action.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain cancer types
Uniqueness: 7,10-o-Ditroc Docetaxel is unique due to its specific structural modifications, which enhance its stability and solubility. These modifications also allow for more precise analytical applications and potentially improved therapeutic properties .
Properties
IUPAC Name |
[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33+,34+,35+,37-,45+,46-,47+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCVMFMWHTVJTQ-CCONUVRMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H55Cl6NO18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1158.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.